[2-(3-Cyclohexenyl)ethyl]triethoxysilane
Overview
Description
[2-(3-Cyclohexenyl)ethyl]triethoxysilane: is an organosilicon compound with the chemical formula C14H28O3Si . It is a colorless to pale yellow liquid that is soluble in organic solvents . This compound is primarily used as a silicone monomer in various industrial applications, including building materials, coatings, sealants, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The common method for preparing [2-(3-Cyclohexenyl)ethyl]triethoxysilane involves the reaction of 3-cyclohexene-1-methanol with chloroethane to obtain 2-(3-Cyclohexenyl)ethyl chloride, which is then reacted with triethoxysilane . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(3-Cyclohexenyl)ethyl]triethoxysilane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: This compound reacts slowly with moisture or water, leading to the formation of ethanol as a hydrolysis product.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Major Products: The major products formed from these reactions include ethanol (from hydrolysis) and various substituted silanes (from substitution reactions) .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [2-(3-Cyclohexenyl)ethyl]triethoxysilane involves its interaction with moisture or water, leading to hydrolysis and the formation of ethanol . This hydrolysis reaction is crucial for its application as a silicone monomer in various industrial processes. The molecular targets and pathways involved in its action are primarily related to its ability to form strong bonds with other materials, enhancing their durability and water resistance .
Comparison with Similar Compounds
- [2-(Ethoxysilyl)ethyl]cyclohexene
- Cyclohexenylethyltrimethoxysilane
- Triethoxysilylethylcyclohexene
Comparison: Compared to similar compounds, [2-(3-Cyclohexenyl)ethyl]triethoxysilane is unique due to its specific structure, which imparts distinct properties such as higher reactivity and better compatibility with various substrates . This makes it particularly valuable in applications requiring strong adhesion and water resistance .
Properties
IUPAC Name |
2-cyclohex-3-en-1-ylethyl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-8,14H,4-6,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFBJTGHSYNINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1CCC=CC1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-77-9 | |
Record name | 4-[2-(Triethoxysilyl)ethyl]cyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35754-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((3-Cyclohexene-1-yl)ethyl)triethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035754779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3-cyclohexene-1-yl)ethyl]triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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